molecular formula C6H9ClN2O2 B2422437 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride CAS No. 2580207-01-6

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride

Cat. No. B2422437
M. Wt: 176.6
InChI Key: QHNBKZLTNFLNDP-UHFFFAOYSA-N
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Description

“1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” is a chemical compound . It is also known as "3-Azabicyclo[3.1.1]heptane-2,4-dione, 1-amino-, hydrochloride (1:1)" .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The synthesis process has been developed to be general and scalable .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” is characterized by a bicyclic structure with a nitrogen atom . This structure can be considered as a saturated analogue of pyridine .


Chemical Reactions Analysis

The chemical reactions involving “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” are characterized by the reduction of spirocyclic oxetanyl nitriles . The reaction mechanism involves the formation of an intermediate that immediately isomerizes into the product in the presence of Li+ ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” include a molecular weight of 176.6 . It is a powder at room temperature .

Scientific Research Applications

Aromatase Inhibition for Hormone-Dependent Tumors

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride and related compounds have demonstrated potential as aromatase inhibitors. Aromatase is a cytochrome-P450-dependent enzyme involved in converting androgens to estrogens, and its inhibition is a promising approach for the endocrine therapy of hormone-dependent tumors, such as breast cancer. Compounds like 1h and 2g have shown significant enzyme-inhibiting activity, suggesting their utility in this therapeutic area (Staněk et al., 1991).

Pharmacological Properties for Hormone-Dependent Diseases

These compounds are also effective as aromatase inhibitors in the treatment of hormone-dependent diseases. They demonstrate valuable pharmacological properties, particularly in the context of treating mammary carcinoma (Bidoit & Objois, 2008).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride derivatives. Studies include the synthesis of tris- and monoprotected derivatives, revealing insights into their molecular structure and potential applications in medicinal chemistry (Gensini et al., 2002).

Enantiopure Compound Synthesis

The synthesis of enantiopure compounds related to 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride has been improved upon, enhancing the ease of obtaining these cyclic proline analogues. Such developments are significant for the production of specific rotation α-amino acids and their applications in research and therapy (Tararov et al., 2002).

Aza-Diels-Alder Reactions

Aza-Diels-Alder reactions have been utilized to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method offers a pathway to create novel compounds with potential biological and pharmacological significance (Waldmann & Braun, 1991).

Multi-Component Synthesis of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition method has been developed for the synthesis of spirocyclic heterocycles, including 3-azabicyclo[3.1.0]hexane. This approach allows for the creation of a new library of biologically significant scaffolds (Wang et al., 2021).

Safety And Hazards

The safety information for “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c7-6-1-3(2-6)4(9)8-5(6)10;/h3H,1-2,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNBKZLTNFLNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C(=O)NC2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride

CAS RN

2580207-01-6
Record name 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride
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